

4-bromo-N,N-bis(4-methoxyphenyl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-bromo-N,N-bis(4-methoxyphenyl)aniline
Cat. No.:	B1337278

[Get Quote](#)

In-Depth Technical Guide: 4-bromo-N,N-bis(4-methoxyphenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-bromo-N,N-bis(4-methoxyphenyl)aniline**, a key intermediate in the development of advanced organic electronic materials.

Core Compound Data

4-bromo-N,N-bis(4-methoxyphenyl)aniline is a triarylamine derivative recognized for its utility as a building block in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its molecular structure lends itself to the formation of stable, efficient hole transport layers (HTL).

Parameter	Value	Reference
Molecular Formula	C ₂₀ H ₁₈ BrNO ₂	[1] [2]
Molecular Weight	384.27 g/mol	[1] [2]
CAS Number	194416-45-0	[1] [2]
Appearance	Beige solid	[1] [2]
Synonyms	N-(4-bromophenyl)-4-methoxy- N-(4-methoxyphenyl)aniline, 4- Bromo-4',4"- dimethoxytriphenylamine	

Experimental Protocols

While specific, detailed synthesis protocols for **4-bromo-N,N-bis(4-methoxyphenyl)aniline** are not readily available in the public domain, a general approach for the synthesis of triarylamines can be described based on established organic chemistry principles, such as the Buchwald-Hartwig amination.

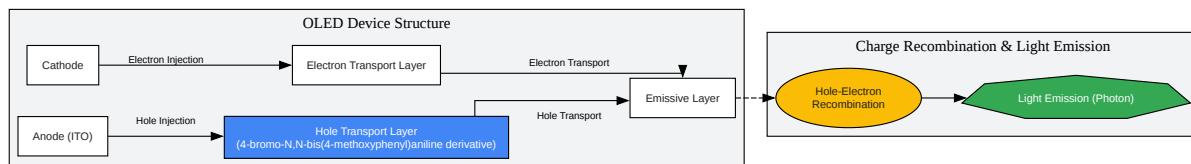
General Synthetic Approach: Buchwald-Hartwig Amination

This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an amine. For the synthesis of **4-bromo-N,N-bis(4-methoxyphenyl)aniline**, the reactants would likely be 4-bromoaniline and a suitable 4-methoxyphenylating agent, or alternatively, 1,4-dibromobenzene and bis(4-methoxyphenyl)amine.

- Reaction Components:
 - Aryl halide (e.g., 4-bromiodobenzene)
 - Amine (e.g., bis(4-methoxyphenyl)amine)
 - Palladium catalyst (e.g., Pd(OAc)₂)
 - Ligand (e.g., a biarylphosphine ligand like SPhos or XPhos)

- Base (e.g., NaOtBu, K₂CO₃)
- Anhydrous solvent (e.g., Toluene, Dioxane)
- General Procedure:
 - To an oven-dried reaction vessel, add the aryl halide, amine, palladium catalyst, ligand, and base.
 - The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) multiple times.
 - Anhydrous solvent is added via syringe.
 - The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred for several hours until completion, monitored by techniques like TLC or GC-MS.
 - Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent, and washed with water and brine.
 - The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
 - The crude product is then purified using column chromatography.

Analytical Characterization

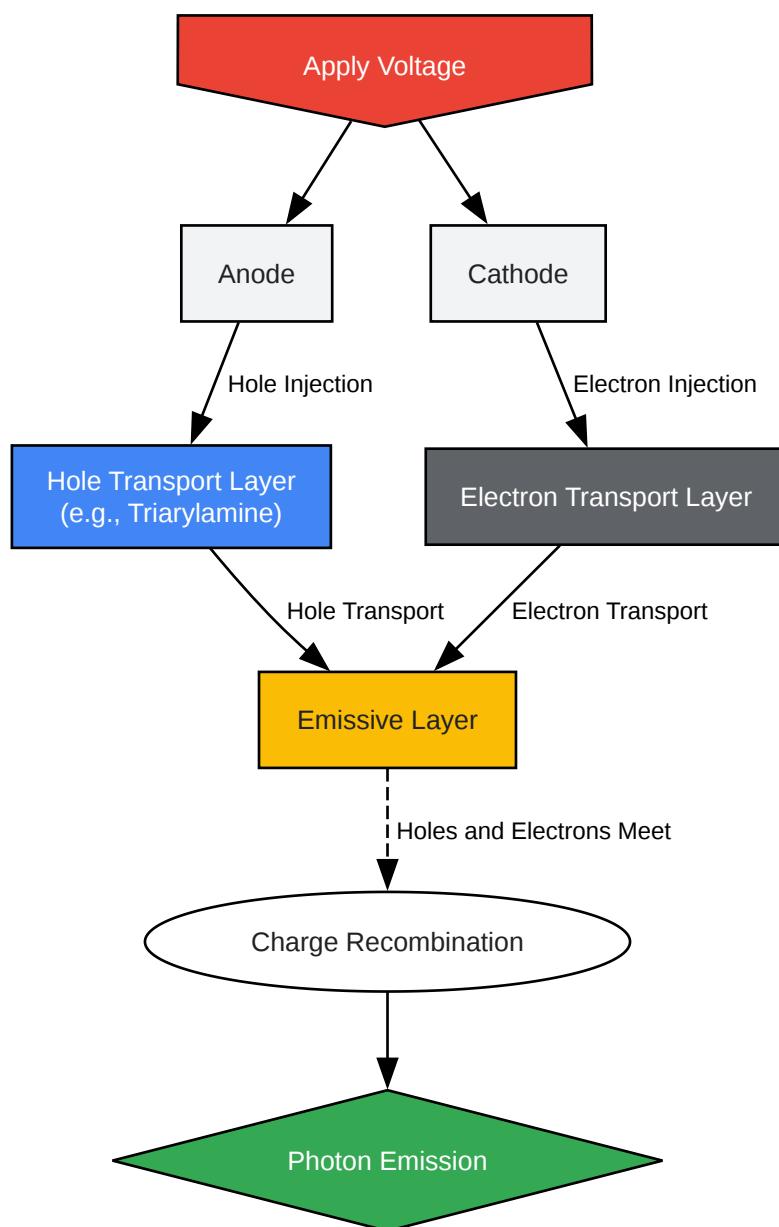

The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical structure of the molecule.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Application in Organic Electronics

Triarylamine derivatives, such as **4-bromo-N,N-bis(4-methoxyphenyl)aniline**, are crucial components in the fabrication of organic electronic devices. Their primary role is to serve as a Hole Transport Layer (HTL) in OLEDs. The HTL facilitates the injection and transport of holes from the anode to the emissive layer, enhancing the efficiency and stability of the device.



[Click to download full resolution via product page](#)

Caption: Workflow of an OLED device highlighting the role of the Hole Transport Layer.

Signaling Pathways and Logical Relationships

In the context of organic electronics, the "signaling pathway" can be understood as the flow of charge carriers (holes and electrons) within the device. The logical relationship between the different layers of an OLED is sequential and cooperative, leading to the emission of light.

[Click to download full resolution via product page](#)

Caption: Logical flow of charge carriers in an OLED leading to light emission.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-bromo-N,N-bis(4-methoxyphenyl)aniline [greatcellsolarmaterials.com]
- 2. 4-bromo-N,N-bis(4-methoxyphenyl)aniline | Borun New Material - ChemBorun [chemborun.com]
- To cite this document: BenchChem. [4-bromo-N,N-bis(4-methoxyphenyl)aniline molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1337278#4-bromo-n-n-bis-4-methoxyphenyl-aniline-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com